6-(3-Methylphenyl)pyridine-2-carboxylic acid

CAS No.: 887982-30-1

Cat. No.: VC2391571

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887982-30-1 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 6-(3-methylphenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | DYGBYJRFXDQSGW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

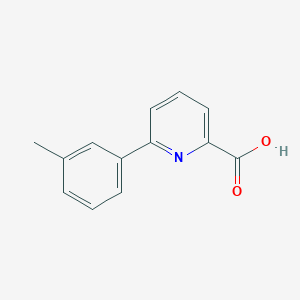

6-(3-Methylphenyl)pyridine-2-carboxylic acid, also known as 6-(m-Tolyl)picolinic acid, belongs to the class of heterocyclic aromatic compounds. Its structure consists of a pyridine core with two key substituents: a carboxylic acid group at position 2 and a 3-methylphenyl (m-tolyl) group at position 6.

Chemical Identifiers

The compound can be identified through various systematic naming conventions and identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 6-(3-Methylphenyl)pyridine-2-carboxylic Acid

| Parameter | Value |

|---|---|

| CAS Number | 887982-30-1 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| SMILES | Cc1cccc(c1)c2cccc(n2)C(=O)O |

| InChI | InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |

| InChIKey | DYGBYJRFXDQSGW-UHFFFAOYSA-N |

Physical Properties

The compound exhibits several notable physical properties that are relevant to its handling and application in research settings.

Table 2: Physical Properties of 6-(3-Methylphenyl)pyridine-2-carboxylic Acid

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 194.5±30.7 °C |

| Boiling Point | 408.0±33.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Solubility | Soluble in organic solvents |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-(3-Methylphenyl)pyridine-2-carboxylic acid typically involves several reaction steps. One common approach starts with commercially available materials such as 3-methylbenzaldehyde and 2-pyridinecarboxylic acid.

A typical synthetic route includes:

-

Condensation Reaction: 3-Methylbenzaldehyde undergoes condensation with 2-pyridinecarboxylic acid in the presence of a suitable catalyst (such as piperidine) to form an intermediate Schiff base.

-

Cyclization: The Schiff base is subsequently cyclized under acidic conditions to yield the desired 6-(3-Methylphenyl)pyridine-2-carboxylic acid.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions including temperature, pressure, and catalyst concentration is crucial to maximize yield and purity. The synthetic routes remain similar but are scaled up with appropriate modifications to handle larger quantities.

Chemical Reactivity

Types of Reactions

6-(3-Methylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions due to its functional groups. The carboxylic acid group and the pyridine ring offer multiple reaction sites.

Notable reaction types include:

-

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

-

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine ring.

-

Esterification: The carboxylic acid group can participate in esterification reactions to form corresponding esters.

Common Reagents and Conditions

The reactivity of 6-(3-Methylphenyl)pyridine-2-carboxylic acid varies with different reagents and conditions:

Table 3: Common Reaction Conditions for 6-(3-Methylphenyl)pyridine-2-carboxylic Acid

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced derivatives |

| Esterification | Alcohols, thionyl chloride | Reflux | Ester derivatives |

| Substitution | Halogens, nitrating agents | Varies | Substituted derivatives |

Biological Activity and Mechanisms

Target of Action

A significant aspect of 6-(3-Methylphenyl)pyridine-2-carboxylic acid's biological profile is its interaction with specific protein targets. Research has identified auxin-signaling F-box protein 5 (AFB5) as a primary target for this compound.

Mode of Action

The compound exhibits its biological effects through specific mechanisms:

-

Receptor Binding: 6-(3-Methylphenyl)pyridine-2-carboxylic acid interacts with AFB5 by docking onto the receptor more intensively than some known herbicides like picloram.

-

Biochemical Pathway Influence: The compound affects biochemical pathways related to tryptophan metabolism.

-

Metabolic Activity: It is known to be a metabolite of tryptophan that is naturally produced by the body.

Antimicrobial and Antiviral Properties

Research has indicated that 6-(3-Methylphenyl)pyridine-2-carboxylic acid exhibits potential antimicrobial properties. More significantly, it has demonstrated broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus.

Research Applications

6-(3-Methylphenyl)pyridine-2-carboxylic acid has several applications across different scientific disciplines:

Chemistry Applications

In chemistry, the compound serves as:

-

A building block for the synthesis of more complex heterocyclic compounds

-

A model compound for studying structure-activity relationships

-

A reagent in certain catalytic reactions

Biological Research

In biological research, the compound is investigated for:

-

Its potential antimicrobial properties against various bacterial strains

-

Antiviral activities, particularly against enveloped viruses

-

Interactions with specific cellular receptors and proteins

Medicinal Chemistry

In medicinal chemistry, the compound is explored as:

-

A potential lead compound for drug development

-

A scaffold for designing compounds with improved pharmacological profiles

-

A structural basis for developing compounds with specific biological targets

Cellular and Biochemical Effects

The compound demonstrates significant effects at the cellular and biochemical levels:

Cellular Effects

At the cellular level, 6-(3-Methylphenyl)pyridine-2-carboxylic acid influences:

-

Cell signaling pathways

-

Gene expression patterns

-

Cellular metabolism processes

Molecular Mechanisms

At the molecular level, the compound:

-

Exerts effects through binding interactions with specific biomolecules

-

Influences subcellular localization through targeting signals

-

Affects post-translational modifications

Comparison with Similar Compounds

To better understand the unique properties of 6-(3-Methylphenyl)pyridine-2-carboxylic acid, it is useful to compare it with structurally related compounds:

Structural Analogs

Table 4: Comparison with Structural Analogs

| Compound | Structural Difference | Notable Distinction |

|---|---|---|

| 6-Methylpyridine-2-carboxylic acid | Lacks the 3-methylphenyl group | Simpler structure with different biological activity profile |

| 6-(4-Methylphenyl)pyridine-2-carboxylic acid | Methyl group at para position instead of meta | Different spatial arrangement affecting binding properties |

| 3-Methylpyridine-2-carboxylic acid | Methyl group on pyridine ring instead of phenyl ring | Altered electronic properties and receptor interactions |

| 2-(3-Methylphenyl)pyridine | Lacks the carboxylic acid group | Different reactivity and biological profile |

| Hazard Type | Classification | Precautionary Statements |

|---|---|---|

| General Hazard Level | Warning | H303: May be harmful if swallowed H313: May be harmful in contact with skin H333: May be harmful if inhaled |

| Recommended Protection | - | P264: Wash thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing P337+P313: If eye irritation persists get medical advice/attention |

| Supplier Reference | Purity | Standard Pack Size | Status |

|---|---|---|---|

| 3D-MKB98230 | Min. 95% | 5g | Discontinued (as of Feb 2019) |

| IN-DA008B07 | - | Custom | Available (Estimated delivery: Apr 22, 2025) |

| JSH60588-1g | 97% | 1g | Backorder |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume